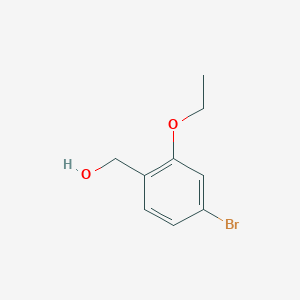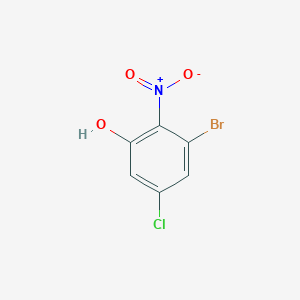
tert-ブチル (3S)-3-アミノ-3-(5-フェニルメトキシピリジン-3-イル)プロパノエート
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl (3S)-3-amino-3-(5-phenylmethoxypyridin-3-yl)propanoate is a complex organic compound that features a tert-butyl ester group, an amino group, and a phenylmethoxy-substituted pyridine ring
科学的研究の応用
Chemistry
In chemistry, tert-butyl (3S)-3-amino-3-(5-phenylmethoxypyridin-3-yl)propanoate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its amino group and pyridine ring can form hydrogen bonds and π-π interactions with proteins and nucleic acids, making it a candidate for drug design and development.
Medicine
In medicinal chemistry, tert-butyl (3S)-3-amino-3-(5-phenylmethoxypyridin-3-yl)propanoate is explored for its potential as a pharmacophore. Its structure allows for modifications that can enhance its binding affinity and selectivity towards specific biological targets, making it a potential lead compound for the development of new therapeutics.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced materials, such as polymers and coatings.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3S)-3-amino-3-(5-phenylmethoxypyridin-3-yl)propanoate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a series of reactions involving the condensation of appropriate aldehydes and amines.
Introduction of the Phenylmethoxy Group: The phenylmethoxy group is introduced via an etherification reaction, where a phenol derivative reacts with a halogenated pyridine compound.
Amino Group Addition: The amino group is introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated intermediate.
Esterification: The final step involves the esterification of the carboxylic acid intermediate with tert-butyl alcohol under acidic conditions to form the tert-butyl ester.
Industrial Production Methods
Industrial production of tert-butyl (3S)-3-amino-3-(5-phenylmethoxypyridin-3-yl)propanoate may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and selectivity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the pyridine ring or the ester group, leading to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, where halogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Reduced pyridine or ester derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
作用機序
The mechanism of action of tert-butyl (3S)-3-amino-3-(5-phenylmethoxypyridin-3-yl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, while the pyridine ring can participate in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
tert-Butyl (3S)-3-amino-3-(5-methoxypyridin-3-yl)propanoate: Similar structure but lacks the phenyl group, which may affect its binding affinity and selectivity.
tert-Butyl (3S)-3-amino-3-(5-phenylpyridin-3-yl)propanoate: Similar structure but lacks the methoxy group, which may influence its solubility and reactivity.
Uniqueness
Tert-butyl (3S)-3-amino-3-(5-phenylmethoxypyridin-3-yl)propanoate is unique due to the presence of both the phenylmethoxy and amino groups, which provide a balance of hydrophobic and hydrophilic properties. This balance enhances its potential interactions with a wide range of biological targets, making it a versatile compound for various applications.
特性
IUPAC Name |
tert-butyl (3S)-3-amino-3-(5-phenylmethoxypyridin-3-yl)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-19(2,3)24-18(22)10-17(20)15-9-16(12-21-11-15)23-13-14-7-5-4-6-8-14/h4-9,11-12,17H,10,13,20H2,1-3H3/t17-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQNFBAAMVQNXNL-KRWDZBQOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C1=CC(=CN=C1)OCC2=CC=CC=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@@H](C1=CC(=CN=C1)OCC2=CC=CC=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![(3-{4-[(Piperidin-1-yl)carbonyl]phenyl}phenyl)acetic acid](/img/structure/B1374746.png)


![tert-Butyl 5'-acetyl-3'H-spiro[azetidine-3,1'-isobenzofuran]-1-carboxylate](/img/structure/B1374750.png)
